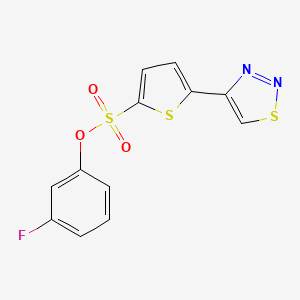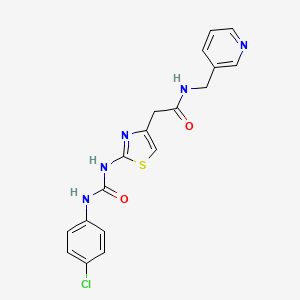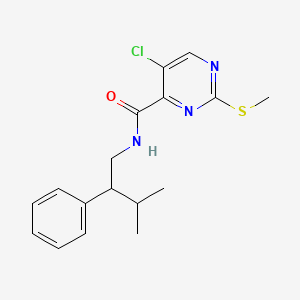![molecular formula C21H24N6O3S B2507218 Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852375-36-1](/img/structure/B2507218.png)
Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a chemical entity that appears to be related to a class of compounds that involve several heterocyclic frameworks such as triazolo, pyridazine, and piperazine. These frameworks are often found in molecules with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest that it may have been synthesized through similar methods involving heterocyclic chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic rings through reactions such as cyclization and rearrangement. For instance, the synthesis of a related compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, was achieved by heating a pyrazolo-pyrimidine derivative with diethyl malonate under reflux conditions . This suggests that the synthesis of this compound might also involve heating of related starting materials to induce ring closure and formation of the desired product.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like IR, 1H-NMR, and mass spectrometry. These methods provide information about the functional groups present, the nature of the heterocyclic rings, and the overall molecular framework. For example, the structure of the synthesized compound in paper was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data. Similar analytical techniques would likely be employed to determine the structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex, involving multiple steps and rearrangements. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involved an ANRORC rearrangement and N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides . This indicates that the reactions of this compound could also involve unique rearrangements and transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. These properties are influenced by the nature of the substituents and the heterocyclic systems present in the molecule. While the specific properties of this compound are not provided, related compounds exhibit distinct physical and chemical behaviors that can be studied using various analytical techniques. The properties of the compound would likely be determined through empirical studies
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound under investigation is related to various synthetic processes and biological activities. For instance, derivatives containing the piperazine moiety have been synthesized through microwave-assisted processes. These derivatives have demonstrated antimicrobial, antilipase, and antiurease activities, with some showing good to moderate effects against test microorganisms (Başoğlu et al., 2013). Additionally, synthesis efforts have targeted the development of antihypertensive agents, with certain triazolo[1,5-alpha]pyrimidines showing promising activity (Bayomi et al., 1999).
Antioxidant Activities
Compounds structurally related to the query chemical have been investigated for their antioxidant properties. For example, 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives have been synthesized and shown remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Insecticidal Activities
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential insecticidal activities against Spodoptera littoralis, highlighting the diverse applications of such compounds (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
New triazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some derivatives showed good to moderate activity against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticorrosive and Antioxidant Additives
Research has also explored the use of related compounds as antioxidant and anticorrosive additives for lubricating oils, indicating the broad range of applications for these chemicals beyond pharmaceutical uses (Habib et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,2,4-triazoles are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of 1,2,4-triazoles generally involves binding to enzymes and receptors in the biological system
Biochemical Pathways
1,2,4-triazoles can affect various biochemical pathways due to their ability to interact with different enzymes and receptors
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-3-30-21(29)26-12-10-25(11-13-26)19(28)14-31-18-9-8-17-22-23-20(27(17)24-18)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRTBGQBKCVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)


![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)



![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)




